2-Hexyl-4-phenyl-1,3-dioxolane
Description
Overview of 1,3-Dioxolane (B20135) Chemistry in Academic Research
The 1,3-dioxolane ring is a five-membered heterocycle containing two oxygen atoms at the 1 and 3 positions. wikipedia.org This structural motif is a cornerstone in various areas of chemical research and application. Dioxolanes are a type of cyclic acetal (B89532) or ketal, typically formed by the acid-catalyzed reaction of an aldehyde or a ketone with a 1,2-diol, such as ethylene (B1197577) glycol. wikipedia.org
A primary and extensively researched application of the 1,3-dioxolane moiety is its use as a protecting group for carbonyl functionalities (aldehydes and ketones) and 1,2-diols in multi-step organic synthesis. organic-chemistry.org The formation of the dioxolane ring masks the reactivity of these functional groups, allowing for chemical transformations on other parts of a molecule without unintended side reactions. The protecting group can then be removed under acidic aqueous conditions to regenerate the original functional groups.
Beyond their role in synthesis, 1,3-dioxolanes are significant as intermediates and final products in the pharmaceutical, fragrance, and polymer industries. chemicalbook.com Numerous biologically active compounds, including some natural products, feature the 1,3-dioxolane structure. wikipedia.org Furthermore, researchers are exploring substituted 1,3-dioxolanes for novel applications, such as their use as green solvents, components in lithium battery electrolytes, and even as potential bio-hybrid fuels, with ongoing studies into their combustion chemistry. mdpi.com
Significance of 2-Hexyl-4-phenyl-1,3-dioxolane within the Dioxolane Class
This compound is a specific derivative within the broader class of 1,3-dioxolanes. Its structure is defined by a hexyl group attached to the second carbon (the original carbonyl carbon) and a phenyl group at the fourth carbon of the dioxolane ring. This specific substitution pattern dictates its chemical properties and potential areas of interest. The synthesis of this compound logically proceeds via the acetalization reaction between heptanal (B48729) (providing the hexyl group and the C2 carbon) and 1-phenyl-1,2-ethanediol (B126754) (providing the C4-phenyl backbone).
The significance of this particular compound is not extensively documented in mainstream academic literature, suggesting it is a more specialized or "early discovery" chemical. sigmaaldrich.com Its importance can be inferred from its structure: the combination of a lipophilic hexyl chain and an aromatic phenyl group on a polar dioxolane core creates an amphiphilic molecule. Such structures are often investigated for their surfactant properties or as fragrance components, where the different substituents modulate volatility and odor characteristics. The presence of two chiral centers (at C2 and C4) also implies that its stereoisomers could have distinct biological or physical properties, a common focus in pharmaceutical and materials science research.
Scope and Research Focus of the Outline
This article provides a detailed examination of this compound based on available chemical data. The focus is strictly on the chemical identity, properties, and the established academic context of the 1,3-dioxolane class to which it belongs. The content will adhere to a professional and authoritative tone, presenting factual information derived from scientific sources. The subsequent sections will detail the known properties of this compound in a structured format.
Chemical Compound Data
Below are tables detailing the known properties and identifiers for this compound and its constituent reactants.
Table 1: Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 55668-39-8 sigmaaldrich.comchemsrc.com |
| Molecular Formula | C₁₅H₂₂O₂ sigmaaldrich.com |
| Molecular Weight | 234.33 g/mol nih.govchembk.com |
| Computed Properties (for (2R,4S) isomer) | |
| XLogP3 | 4.3 nih.gov |
| Hydrogen Bond Donor Count | 0 nih.gov |
| Hydrogen Bond Acceptor Count | 2 nih.gov |
| Rotatable Bond Count | 7 nih.gov |
Note: Data for specific isomers may vary. The computed properties are for the (2R,4S)-2-hexyl-4-phenyl-1,3-dioxolane stereoisomer. nih.gov
Table 2: Reactant Properties
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |
| Heptanal | Heptanal | 111-71-7 | C₇H₁₄O | 114.19 g/mol |
| 1-Phenyl-1,2-ethanediol | 1-Phenyl-1,2-ethanediol | 93-56-1 | C₈H₁₀O₂ | 138.16 g/mol sigmaaldrich.comnist.gov |
Structure
3D Structure
Properties
CAS No. |
55668-39-8 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
2-hexyl-4-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-8-11-15-16-12-14(17-15)13-9-6-5-7-10-13/h5-7,9-10,14-15H,2-4,8,11-12H2,1H3 |
InChI Key |
KTOWLVSBAQAKPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1OCC(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations Involving the 1,3 Dioxolane Ring System
Ring-Opening Reactions of 1,3-Dioxolanes
The cleavage of the 1,3-dioxolane (B20135) ring can be initiated through several mechanisms, with cationic processes being the most extensively studied. However, electron transfer and stereoelectronic factors also play crucial roles in directing the outcome of these reactions.
Cationic ring-opening polymerization (CROP) of 1,3-dioxolanes is a cornerstone of polyether synthesis. The process is initiated by electrophilic species and proceeds through oxonium ion intermediates. The specific mechanism of polymerization is highly dependent on the reaction conditions and the nature of the monomer and initiator. Two primary mechanisms have been identified: the Active Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism.
The Active Chain End (ACE) mechanism is the classical pathway for the CROP of cyclic ethers and acetals. In this mechanism, the initiator protonates or reacts with a monomer molecule to form a tertiary oxonium ion. This active species then propagates by sequentially adding monomer units to the growing polymer chain. The active center is located at the end of the polymer chain, which attacks a neutral monomer molecule in the rate-determining step.
The propagation step in the ACE mechanism can be represented as follows:
Initiation: An initiator (e.g., a protic acid) protonates the oxygen atom of the 1,3-dioxolane ring, forming a secondary oxonium ion which rearranges to a more stable tertiary oxonium ion.
Propagation: The active oxonium ion at the end of the polymer chain reacts with an incoming monomer molecule. This reaction opens the ring of the monomer and incorporates it into the polymer chain, regenerating the active oxonium ion at the new chain end.
This mechanism is generally favored at higher monomer concentrations.
In contrast to the ACE mechanism, the Activated Monomer (AM) mechanism involves the activation of the monomer by the initiator, followed by its reaction with a neutral polymer chain end. This mechanism becomes significant, particularly in the presence of protic species like water or alcohols.
The key steps in the AM mechanism are:
Protonation of Monomer: A proton from the initiator protonates a monomer molecule, forming a protonated monomer.
Propagation: The hydroxyl-terminated polymer chain attacks the protonated monomer. This results in the opening of the activated monomer's ring and its addition to the polymer chain, releasing a proton which can then activate another monomer.
This mechanism is often operative when the concentration of the hydroxyl-containing species (the "transfer agent") is high enough to compete with the monomer for reaction with the active chain end.
The balance between the ACE and AM mechanisms is delicate and can be shifted by altering the reaction conditions.
Monomer Concentration: At high monomer concentrations, the ACE mechanism tends to dominate as the active chain end is more likely to encounter and react with a monomer molecule. Conversely, at low monomer concentrations, the AM mechanism can become more prevalent, especially if a transfer agent is present.
Water Content: The presence of water or other hydroxyl-containing compounds can significantly influence the polymerization mechanism. Water can act as a transfer agent, promoting the AM mechanism by providing a source of protons to activate the monomer and by terminating growing chains to produce hydroxyl-terminated polymers. In some systems, water can also act as an inhibitor or a co-initiator, depending on the specific conditions and the initiator used.
The interplay of these factors is critical in controlling the molecular weight, polydispersity, and end-group functionality of the resulting polymer.
Beyond cationic pathways, the 1,3-dioxolane ring can also be cleaved through electron transfer processes. These reactions are typically initiated by photo- or electro-chemical methods. For instance, single-electron transfer from a donor to a 1,3-dioxolane derivative can lead to the formation of a radical anion, which can then undergo fragmentation.
The fragmentation of the radical anion typically results in the cleavage of a carbon-oxygen bond, leading to the formation of a distonic radical anion. This intermediate can then participate in a variety of subsequent reactions, offering a unique pathway for the functionalization of the original dioxolane structure.
The cleavage of the 1,3-dioxolane ring is not only governed by the reaction conditions but also by subtle stereoelectronic effects. The orientation of lone pairs on the oxygen atoms relative to the C-O bonds being broken plays a crucial role in determining the regioselectivity and stereoselectivity of the ring-opening process.
For a C-O bond to break, it is generally required that an electron pair from an adjacent oxygen atom be oriented anti-periplanar to the breaking bond. This alignment allows for effective orbital overlap and stabilization of the transition state. In the context of the 1,3-dioxolane ring, which exists in a puckered envelope or twist conformation, the specific conformation of the ring and the stereochemistry of any substituents will dictate which C-O bond is preferentially cleaved. This principle is fundamental in understanding the outcomes of acid-catalyzed hydrolysis and other ring-opening reactions of substituted 1,3-dioxolanes.
Cationic Ring-Opening Polymerization (CROP) Mechanisms
Reactions as Intermediates in Organic Synthesis
The 1,3-dioxolane ring and its derivatives are not merely protective groups; they are versatile intermediates that enable complex chemical transformations. Their stability under a range of conditions, coupled with their predictable reactivity, makes them valuable tools for synthetic chemists. researchgate.net
A particularly important class of derivatives is the dioxinones, which serve as stable precursors to highly reactive acylketenes. researchgate.netacs.org Acylketenes are valuable intermediates in organic synthesis, most notably for preparing β-keto acid derivatives. researchgate.net The thermal or photochemical decomposition of a dioxinone generates an acylketene through a retro-Diels-Alder reaction, with the loss of a ketone like acetone. researchgate.net This in-situ generation allows the reactive acylketene to be trapped by various nucleophiles, both inter- and intramolecularly, leading to the formation of esters and amides. acs.orgresearchgate.net
The inherent reactivity and diverse applications of dioxinones make them valuable reactive intermediates. Their stability under various reaction conditions, including the presence of strong acids and transition-metal catalysts, further enhances their utility. researchgate.netacs.org
The strategy of using dioxinones as acylketene precursors has been successfully applied to the total synthesis of numerous complex natural products, especially those containing macrocyclic lactones (macrolides) and lactams. researchgate.netacs.org The first application of a dioxinone in the total synthesis of a natural product was reported by Winkler in the asymmetric synthesis of perhydrohistrionicotoxin. researchgate.net
More recent examples showcase the power of this methodology:
Neopeltolide: Scheidt and coworkers utilized a dioxinone as a key building block in the synthesis of neopeltolide, a marine natural product with potent antifungal and antiproliferative properties. researchgate.net
Aetheramide A: In a synthesis reported by Kalesse, a dioxinone was used as a Horner-Wadsworth-Emmons (HWE) resource to construct a key fragment of aetheramide A, a powerful anti-HIV agent. researchgate.netacs.org
Sordaricin: Dioxinone derivatives have also been employed as alkylating agents in the synthesis of sordaricin, an antifungal agent. acs.org
These examples highlight how the predictable reactivity of the dioxolane system, in the form of dioxinones, provides a robust method for constructing the complex carbon skeletons of biologically active molecules. researchgate.netacs.org
In recent years, the 1,3-dioxolane ring has been utilized in photocatalytic reactions, often acting as a radical precursor. researchgate.netnsf.gov Under visible light irradiation and in the presence of a suitable photoredox catalyst (like iridium or ruthenium complexes), the C-H bond at the C2 position of 1,3-dioxolane can be homolytically cleaved. researchgate.netnsf.gov This generates a 1,3-dioxolanyl radical, a species that can then engage in various carbon-carbon bond-forming reactions.
This approach has been used for:
Hydrofunctionalization of Alkenes: The 1,3-dioxolanyl radical can add across electron-deficient alkenes in a radical-chain mechanism. nsf.gov This process, a type of radical hydroformylation, is an efficient way to create protected complex aldehydes under mild conditions. nsf.gov
Cascade Radical Cyclization: The 1,3-dioxolane radical, initiated by an excited photocatalyst and an oxidant, can add to a triple bond, initiating a cascade of reactions that can lead to complex heterocyclic structures like coumarin (B35378) 3-aldehydes after subsequent hydrolysis. researchgate.net
These photocatalytic methods leverage the specific reactivity of the C2-hydrogen of the dioxolane ring, transforming an otherwise stable solvent molecule into a reactive building block. nsf.gov
Degradation Pathways of 1,3-Dioxolane Compounds
While valued for their stability, 1,3-dioxolanes are not inert and can be degraded under specific conditions. Understanding these degradation pathways is crucial for their application and environmental fate.
Hydrolysis: The most common degradation pathway for 1,3-dioxolanes is acid-catalyzed hydrolysis. wikipedia.orgwikipedia.org In the presence of aqueous acid, the acetal (B89532) is cleaved to regenerate the original carbonyl compound (an aldehyde or ketone) and the diol (e.g., ethylene (B1197577) glycol). wikipedia.orgwikipedia.org The mechanism involves protonation of one of the ring oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. gla.ac.ukacs.org This intermediate is then attacked by water, and after deprotonation, a hemiacetal is formed. Further protonation and elimination steps lead to the final cleavage products. masterorganicchemistry.com This process is reversible, and the removal of water is necessary to drive the formation of the dioxolane. wikipedia.org While stable under neutral or basic conditions, this acid sensitivity is a key characteristic of the dioxolane functional group. rsc.orgrsc.org
Oxidation: 1,3-dioxolanes can also undergo oxidative degradation. Gas-phase oxidation at elevated temperatures (240–340°C) proceeds via a radical mechanism involving hydroperoxide intermediates. rsc.org Low-temperature oxidation is dominated by ring-opening β-scission reactions following the formation of dioxolanyl radicals. acs.org The presence of two oxygen atoms in the ring weakens the adjacent C–O bonds, facilitating these ring-opening pathways. acs.org Ozone also reacts smoothly with acetals to cleave them, yielding the corresponding esters. researchgate.net Strong oxidizing agents, particularly in the presence of Lewis acids, can also cleave the dioxolane ring. organic-chemistry.org
The degradation of 1,3-dioxolanes leads to a variety of intermediates and final byproducts depending on the specific pathway.
| Degradation Pathway | Key Intermediates | Final Byproducts |
| Acid-Catalyzed Hydrolysis | Oxocarbenium ion, Hemiacetal | Original Aldehyde/Ketone, Diol |
| Oxidation (Gas-Phase) | 1,3-Dioxolan-2-hydroperoxide, 1,3-Dioxolan-4-hydroperoxide | Various smaller molecules |
| Oxidation (Ozonolysis) | Not fully elucidated | Corresponding Ester |
| Pyrolysis (High Temp.) | Not applicable | Formic Acid, Ethylene |
Data compiled from sources: wikipedia.orgresearchgate.netwikipedia.orgrsc.orgwikipedia.org
In the case of acid-catalyzed hydrolysis, the byproducts are predictable and are simply the starting materials from which the dioxolane was formed. wikipedia.orgwikipedia.org For the specific compound 2-Hexyl-4-phenyl-1,3-dioxolane , hydrolysis would yield heptanal (B48729) and 1-phenyl-1,2-ethanediol (B126754).
Oxidative degradation is more complex. The initial intermediates in gas-phase oxidation are hydroperoxides formed at either the C2 or C4 position. rsc.org Subsequent reactions of these intermediates lead to a mixture of smaller products. Ozonolysis offers a more controlled oxidation, converting the acetal into an ester derivative. researchgate.net At very high temperatures, pyrolysis of the parent 1,3-dioxolane results in complete fragmentation to formic acid and ethylene. wikipedia.org
Adsorption
Adsorption onto activated carbon is a common water treatment technique. However, the effectiveness of this method for removing dioxolanes can be limited due to their relatively high water solubility and low affinity for carbon surfaces.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Hexyl 4 Phenyl 1,3 Dioxolane
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Hexyl-4-phenyl-1,3-dioxolane, providing detailed information about its carbon-hydrogen framework.
¹H and ¹³C NMR for Regioisomer and Diastereomer Differentiation
Both ¹H and ¹³C NMR spectroscopy are crucial for differentiating between the potential regioisomers and diastereomers of this compound. The substitution pattern on the dioxolane ring creates distinct chemical shifts and coupling constants that allow for unambiguous assignment. The presence of two chiral centers (at C2 and C4) means the compound can exist as two pairs of enantiomers (diastereomers), commonly referred to as cis and trans isomers.
In ¹H NMR spectra, the protons on the dioxolane ring (at C2, C4, and C5) are particularly diagnostic. The coupling constants between the protons at C2 and C4, and between C4 and the C5 methylene (B1212753) protons, differ significantly between the cis and trans diastereomers. Generally, the trans isomer exhibits different chemical shifts for the two protons on C5, leading to a more complex splitting pattern, while the cis isomer may show more magnetically equivalent C5 protons. core.ac.uk The chemical shifts of the protons adjacent to the chiral centers are sensitive to the relative stereochemistry.
¹³C NMR spectroscopy, often used in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, confirms the number and type of carbon atoms (CH₃, CH₂, CH, C). ruc.dk The chemical shifts of the dioxolane ring carbons (C2, C4, C5) are indicative of the substitution pattern and stereochemistry. For instance, the chemical shift of the acetal (B89532) carbon (C2) is influenced by the nature of the substituent at that position. The differentiation between regioisomers, such as 2-Hexyl-5-phenyl-1,3-dioxolane, would be evident from the significant changes in the chemical shifts of the ring carbons and the attached protons. rsc.orgnih.gov
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Isomers
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
| Dioxolane Ring | |||
| C2-H (acetal) | ~5.0 - 5.8 | ~100 - 110 | Position is highly dependent on cis/trans stereochemistry. |
| C4-H | ~4.5 - 5.2 | ~75 - 85 | Shift is influenced by the adjacent phenyl group. |
| C5-H₂ | ~3.5 - 4.5 | ~65 - 75 | Often appears as two separate multiplets in the trans isomer. |
| Hexyl Chain | |||
| C1'-H₂ | ~1.5 - 1.9 | ~35 - 40 | Alpha to the C2 of the dioxolane ring. |
| -(CH₂)₄- | ~1.2 - 1.4 | ~22 - 32 | Bulk of the aliphatic chain. |
| -CH₃ | ~0.8 - 1.0 | ~14 | Terminal methyl group. |
| Phenyl Group | |||
| Aromatic-H | ~7.2 - 7.5 | ~125 - 140 | Complex multiplet pattern. |
Application of Gauge-Independent Atomic Orbital (GIAO) Method for Chemical Shift Simulation
Computational chemistry provides powerful tools for predicting NMR spectra, which can then be compared with experimental data to confirm structural assignments. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR shielding tensors. nih.govresearchgate.net This method, often employed within the framework of Density Functional Theory (DFT), can accurately predict both ¹H and ¹³C chemical shifts. researchgate.net
For this compound, GIAO calculations would be performed on optimized geometries of the possible cis and trans diastereomers. imist.ma By comparing the theoretically calculated chemical shifts for each isomer with the experimental spectrum, a definitive assignment of the compound's stereochemistry can be achieved. nih.gov The accuracy of the GIAO method is often high enough to resolve the small differences in chemical shifts between diastereomers, making it an invaluable tool for structural elucidation when empirical analysis of coupling constants is ambiguous. nih.gov
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and FT-Raman Techniques
Vibrational spectroscopy, including FT-IR and FT-Raman, offers a characteristic fingerprint of this compound by probing its molecular vibrations.
FT-IR and FT-Raman spectra provide complementary information. The key functional groups within the molecule give rise to characteristic absorption bands. globalresearchonline.net
C-O Stretching: The dioxolane ring is characterized by strong C-O stretching vibrations, typically appearing in the 1000-1200 cm⁻¹ region of the IR spectrum. researchgate.netresearchgate.net These bands are often intense and can be used to confirm the presence of the acetal moiety.
C-H Stretching: Aliphatic C-H stretching vibrations from the hexyl group are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretching from the phenyl group appears at wavenumbers above 3000 cm⁻¹. researchgate.net
Aromatic Vibrations: The phenyl group also gives rise to characteristic C=C stretching vibrations within the ring, typically in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending bands provide information about the substitution pattern of the benzene (B151609) ring.
Low-Frequency Modes: FT-Raman spectroscopy is particularly useful for observing the symmetric vibrations and low-frequency modes, such as skeletal deformations of the entire molecule, which may be weak or absent in the IR spectrum. lookchem.comnih.gov
Theoretical calculations using DFT can also simulate vibrational spectra, aiding in the assignment of experimental bands to specific vibrational modes through tools like Potential Energy Distribution (PED) analysis. nih.govresearchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, FT-Raman |
| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, FT-Raman |
| Acetal C-O-C Stretch | 1000 - 1200 | FT-IR |
| Phenyl Ring Bending | 690 - 900 | FT-IR |
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Confirmation and Purity Analysis
Mass spectrometry is essential for confirming the molecular weight of this compound and providing structural information through its fragmentation pattern. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separation, identification, and purity assessment. publisso.de
In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z 248.36, confirming its molecular formula (C₁₅H₂₂O₂). The fragmentation pattern is highly diagnostic of the structure. Key fragmentation pathways for 1,3-dioxolanes often involve the cleavage of the dioxolane ring. Expected fragments would include ions resulting from the loss of the hexyl group, or cleavage of the bond between the phenyl group and the ring. The benzaldehyde (B42025) fragment (m/z 106) or related phenyl-containing ions are also commonly observed in the mass spectra of phenyl-substituted dioxolanes. nist.gov
GC-MS is used to separate the compound from any starting materials, byproducts, or solvents, with each component showing a distinct retention time. publisso.de The mass spectrum of the peak corresponding to this compound can be compared against spectral libraries or analyzed for its characteristic fragments to provide definitive identification. The purity of the sample is determined by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram.
X-ray Crystallography and Cryo-Electron Microscopy for Conformational Analysis
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. nih.gov
This analysis would unambiguously establish the relative stereochemistry (cis or trans) of the substituents on the dioxolane ring. Furthermore, it would reveal the preferred conformation of the five-membered dioxolane ring, which typically adopts an envelope or twisted conformation to minimize steric strain. nih.gov The orientation of the hexyl and phenyl substituents relative to the ring would also be determined. While no specific crystallographic data for this compound is prominently available, analysis of similar structures, like (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one, demonstrates the power of this technique in confirming absolute and relative configurations. nih.govmdpi.com
Cryo-electron microscopy (Cryo-EM) is generally applied to much larger macromolecular assemblies and is not a standard technique for the conformational analysis of small organic molecules like this compound.
Chiral Analytical Methods (e.g., Chiral Gas Chromatography, High-Performance Liquid Chromatography with Optical Rotation)
Given that this compound possesses two chiral centers, it can exist as enantiomeric pairs. Chiral analytical methods are necessary to separate and quantify these enantiomers. gcms.cz
Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC) are the primary techniques for enantiomeric separation. nih.govnih.gov These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For dioxolane derivatives, cyclodextrin-based CSPs are often effective in achieving separation in both GC and HPLC. nih.gov
The development of a chiral separation method is crucial for determining the enantiomeric purity (enantiomeric excess, ee) of a sample. This is particularly important in fields where the biological activity of a compound is stereospecific.
Optical rotation , measured with a polarimeter, is a physical property of chiral molecules that can distinguish between enantiomers. nih.gov One enantiomer will rotate the plane of polarized light in a clockwise direction (+, dextrorotatory), while its mirror image will rotate it in an equal and opposite counter-clockwise direction (-, levorotatory). While a non-zero optical rotation confirms the presence of a chiral substance in non-racemic form, it does not provide separation or quantification of the individual enantiomers in a mixture without prior knowledge of the specific rotation of the pure enantiomer.
Computational Chemistry Approaches to 2 Hexyl 4 Phenyl 1,3 Dioxolane
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is well-suited for studying the electronic structure and properties of organic molecules. cuny.edunih.gov
Geometry Optimization and Vibrational Frequency Calculations
A fundamental step in computational analysis is determining the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that finds the minimum energy conformation of the molecule. For 2-hexyl-4-phenyl-1,3-dioxolane, this would be performed using a functional like B3LYP with a standard basis set such as 6-31G(d) or larger. hope.edu The optimization would reveal precise bond lengths, bond angles, and dihedral angles.
Following optimization, vibrational frequency calculations are typically performed. hope.edu These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) spectrum. The calculated vibrational modes can be assigned to specific molecular motions, such as C-H stretching of the hexyl and phenyl groups, and the characteristic C-O stretching and ring deformation modes of the dioxolane core.
| Parameter | Description | Predicted Value |
|---|---|---|
| C-O (Dioxolane) | Average bond length in the dioxolane ring | ~1.43 Å |
| C-C (Phenyl) | Average aromatic bond length | ~1.40 Å |
| O-C-O | Bond angle in the dioxolane ring at C2 | ~105° |
| C-O-C | Bond angle in the dioxolane ring | ~108° |
Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)
DFT methods are highly effective at predicting spectroscopic data, which is invaluable for structural elucidation.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate calculation of nuclear magnetic shielding tensors. nih.gov From these, ¹H and ¹³C NMR chemical shifts can be predicted and compared with experimental spectra to confirm the molecular structure. Calculations would predict distinct signals for the protons and carbons of the hexyl chain, the phenyl ring, and the dioxolane moiety.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.netelsevierpure.com This calculation would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as the π→π* transitions associated with the phenyl group's aromatic system. researchgate.netelsevierpure.com
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | Chemical Shift (Dioxolane C2) | ~104 ppm |
| ¹H NMR | Chemical Shift (Dioxolane CH at C4) | ~5.0-5.5 ppm |
| UV-Vis | λmax (π→π* transition) | ~260 nm |
Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com
HOMO: This orbital acts as the electron donor in a reaction. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atoms of the dioxolane ring. Its energy level indicates the molecule's ability to act as a nucleophile. libretexts.org
LUMO: This orbital acts as the electron acceptor. The LUMO is likely to be a π* anti-bonding orbital distributed over the phenyl ring. Its energy level relates to the molecule's ability to act as an electrophile. youtube.comlibretexts.org
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more prone to reaction.
Quantum chemical descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity (ω) can be derived from the HOMO and LUMO energies to provide a more quantitative prediction of reactivity.
| Parameter | Description | Predicted Value (eV) |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV |
| ΔE (Gap) | LUMO-HOMO Energy Gap | 6.0 eV |
Mechanistic Studies and Transition State Prediction via DFT
DFT is an invaluable tool for elucidating reaction mechanisms. For instance, the acid-catalyzed hydrolysis of the dioxolane ring is a fundamental reaction for this class of compounds. A computational study could map the entire reaction pathway. researchgate.net This involves:
Locating Reactants, Intermediates, and Products: Optimizing the geometry of all species involved in the reaction.
Finding Transition States (TS): Identifying the highest energy point along the reaction coordinate that connects reactants to products. This is a critical step, as the TS structure reveals the geometry of the bond-breaking and bond-forming processes.
Calculating Activation Energies: Determining the energy barrier (the difference in energy between the transition state and the reactants). This allows for the prediction of reaction rates and the identification of the rate-determining step.
For this compound, such a study would clarify the step-wise process of protonation, ring-opening to form a carbocation intermediate, and subsequent attack by water. researchgate.netmdpi.com
Stereoelectronic Effects and Quantum Chemical Studies
Stereoelectronic effects are orbital interactions that dictate the preferred shape (conformation) and reactivity of a molecule. youtube.com In the 1,3-dioxolane (B20135) ring, key stereoelectronic interactions include:
Anomeric Effect: This is a stabilizing interaction between the lone pair electrons on an oxygen atom and the adjacent anti-bonding σ* orbital. This effect influences the conformation of the substituents on the dioxolane ring.
Gauche Interactions: Repulsive interactions between adjacent substituents that also play a role in determining the lowest energy conformation of the flexible five-membered ring.
Quantum chemical studies, particularly Natural Bond Orbital (NBO) analysis, can quantify these interactions, providing insight into how the electronic structure governs the molecule's 3D shape and stability. ethz.ch
Molecular Simulations for Intermolecular Interactions (e.g., Clathrate Hydrate (B1144303) Formation)
While DFT is excellent for single molecules, understanding how molecules interact with each other or with a solvent requires different methods, such as molecular dynamics (MD) simulations. matec-conferences.orgtandfonline.comresearchgate.netresearchgate.net
Clathrate hydrates are ice-like crystalline structures where water molecules form a cage that can trap "guest" molecules. acs.org MD simulations could be used to investigate whether this compound could act as a guest molecule. Such a simulation would model the behavior of the dioxolane derivative in a large system of water molecules under specific temperature and pressure conditions. matec-conferences.orgacs.org The simulation would assess:
Stability: Whether the presence of the organic molecule stabilizes or destabilizes the water cage structure. researchgate.net
Cage Occupancy: The preferred orientation and location of the guest molecule within the hydrate cage.
Given its size and chemical nature (containing both hydrophobic hexyl and phenyl groups and hydrophilic oxygen atoms), these simulations would predict its potential to promote or inhibit hydrate formation, which is relevant in fields like flow assurance in the oil and gas industry.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals (MOs) obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with the familiar Lewis structure concept. uni-muenchen.dewikipedia.org This analysis provides valuable information about the hybridization of atoms, the nature of chemical bonds (ionicity and covalency), and the stabilizing effects of electron delocalization. wikipedia.orgnih.gov
For this compound, an NBO analysis would focus on several key aspects of its structure: the dioxolane ring, the phenyl substituent, and the hexyl chain. The analysis begins by identifying the natural atomic orbitals (NAOs) and then constructing natural hybrid orbitals (NHOs) to form the natural bond orbitals (NBOs). uni-muenchen.de
The NBOs for the C-O bonds within the 1,3-dioxolane ring are expected to be highly polarized towards the oxygen atoms due to their higher electronegativity. This results in significant ionic character for these bonds. The oxygen atoms will also possess lone pair (LP) NBOs, which are crucial for understanding the molecule's reactivity, particularly its potential to act as a Lewis base.
A key feature of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. uni-muenchen.de These interactions, also known as hyperconjugation, represent electron delocalization from the idealized Lewis structure and are quantified using second-order perturbation theory. The stabilization energy, E(2), associated with these interactions indicates the strength of the delocalization.
Illustrative NBO Data for this compound
The following table presents hypothetical but scientifically plausible NBO analysis data for key bonds in this compound, based on general principles and data from related molecules.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Donor Atom(s) | Acceptor Atom(s) |
| LP (1) O1 | σ* (C2-C(Hexyl)) | 2.5 | O1 | C2, C(Hexyl) |
| LP (1) O3 | σ* (C2-C(Hexyl)) | 2.3 | O3 | C2, C(Hexyl) |
| LP (1) O1 | σ* (C5-C4) | 1.8 | O1 | C5, C4 |
| LP (1) O3 | σ* (C4-C(Phenyl)) | 3.1 | O3 | C4, C(Phenyl) |
| π (C-C) Phenyl | σ* (C4-O3) | 1.5 | C(Phenyl) | C4, O3 |
| σ (C-H) Hexyl | σ* (C-C) Hexyl | 4.8 | C, H | C, C |
Note: This data is illustrative and intended to represent the types of findings an NBO analysis would yield. Actual values would require specific quantum chemical calculations.
Topological Parameters Analysis (e.g., Atoms in Molecules (AIM) Theory)
The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule. nih.gov AIM defines atoms as regions of space based on the topology of the electron density, ρ(r), and characterizes the chemical bonds through the properties of this density at specific points called bond critical points (BCPs). A BCP is a point along the bond path where the electron density is at a minimum with respect to moving along the path, and a maximum with respect to any orthogonal direction.
For this compound, an AIM analysis would characterize the nature of the various chemical bonds by examining the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and other parameters at the BCPs.
The value of ρ(r) at the BCP is related to the bond order; higher values indicate stronger bonds. The sign of the Laplacian of the electron density, ∇²ρ(r), distinguishes between different types of interactions. A negative value (∇²ρ(r) < 0) indicates a 'shared' interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) signifies a 'closed-shell' interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.
In this compound, the C-C bonds of the hexyl chain and the phenyl ring would exhibit the characteristics of shared interactions with relatively high ρ(r) and negative ∇²ρ(r). The C-O bonds of the dioxolane ring are expected to be intermediate in nature, showing some covalent character but with a positive ∇²ρ(r), indicating a significant degree of charge depletion in the bonding region, which is consistent with their polar nature. The interaction between the phenyl ring and the dioxolane ring, as well as non-covalent interactions involving the hexyl chain, could also be identified and characterized through the presence of appropriate critical points.
Illustrative AIM Topological Parameters for this compound
This table presents hypothetical AIM data for selected bonds in the molecule, illustrating the expected findings from such an analysis.
| Bond | Electron Density, ρ(r) (a.u.) | Laplacian, ∇²ρ(r) (a.u.) | Bond Character |
| C(dioxolane)-O(dioxolane) | 0.25 | +0.40 | Polar Covalent |
| C(dioxolane)-C(hexyl) | 0.28 | -0.75 | Covalent |
| C(dioxolane)-C(phenyl) | 0.29 | -0.80 | Covalent |
| C(phenyl)-C(phenyl) | 0.33 | -1.10 | Covalent (Aromatic) |
| C(hexyl)-C(hexyl) | 0.27 | -0.70 | Covalent |
| C-H | 0.28 | -0.85 | Covalent |
Note: This data is illustrative. Precise values for electron density and its Laplacian would be determined from a calculated electron density distribution.
Stereochemical Aspects and Chiral Synthesis of Dioxolane Derivatives
Enantioselective Synthesis Strategies for Chiral Dioxolanes
Enantioselective synthesis aims to produce one enantiomer of a chiral compound in excess over the other. For chiral dioxolanes like 2-hexyl-4-phenyl-1,3-dioxolane, the primary strategy involves the catalytic asymmetric acetalization or ketalization. This can be achieved by reacting a prochiral diol with an aldehyde or ketone, or a prochiral aldehyde/ketone with a chiral diol, in the presence of a chiral catalyst.
A common approach for synthesizing compounds like this compound would involve the reaction of 1-phenyl-1,2-ethanediol (B126754) with heptanal (B48729). To achieve enantioselectivity, a chiral catalyst is employed to differentiate between the two enantiotopic faces of the aldehyde or the two enantiotopic hydroxyl groups of a prochiral diol. Another strategy is the use of chiral starting materials that are readily available in enantiomerically pure form. nih.gov For instance, enantiopure α-hydroxy acids like mandelic acid can serve as precursors to chiral dioxolan-4-ones, which can then be further modified. nih.gov
Application of Chiral Catalysts and Ligands
The success of enantioselective synthesis heavily relies on the choice of the chiral catalyst. A variety of catalysts have been developed and successfully applied to the synthesis of chiral molecules, including dioxolane derivatives.
Chiral Brønsted Acids: These catalysts can activate the carbonyl group of the aldehyde (heptanal) towards nucleophilic attack by the diol. The chiral environment provided by the catalyst directs the approach of the diol, leading to the preferential formation of one enantiomer of the dioxolane.
Lewis Acids: Chiral Lewis acid complexes, often featuring metals like titanium, boron, or copper coordinated to chiral ligands, are highly effective in catalyzing acetal (B89532) formation. For example, complexes derived from BINOL (1,1'-bi-2-naphthol) and its derivatives have been successfully used to catalyze asymmetric allylboration reactions of ketones, a strategy that shares mechanistic principles with dioxolane formation. nih.gov
Organocatalysts: In recent years, metal-free organocatalysis has emerged as a powerful tool in asymmetric synthesis. nih.gov Chiral diols themselves, as well as chiral amines and phosphoric acids, can act as catalysts. For instance, sparteine, a chiral diamine, has been used in conjunction with organolithium reagents to achieve highly enantioselective reactions for the synthesis of certain chiral cyclic ethers. nih.gov
The general mechanism for enantioselective catalysis involves the formation of a diastereomeric transition state between the substrate and the chiral catalyst. youtube.com The difference in the activation energies of these diastereomeric transition states leads to the kinetic preference for one enantiomeric product over the other. youtube.com
Diastereoselective Control in Dioxolane Formation and Reactions
When a molecule contains two or more stereocenters, diastereomers can exist. In the case of this compound, the substituents at C2 (hexyl group) and C4 (phenyl group) can be either cis or trans to each other, resulting in two diastereomers. Each of these diastereomers can exist as a pair of enantiomers.
Diastereoselective control is typically achieved by starting with a substrate that already contains a chiral center. For example, if enantiopure (R)- or (S)-1-phenyl-1,2-ethanediol is used as the starting material, the reaction with heptanal will lead to the formation of two diastereomers: (2R, 4R) and (2S, 4R) (if starting with the 4R diol), or (2S, 4S) and (2R, 4S) (if starting with the 4S diol). The inherent stereochemistry of the starting diol influences the stereochemical outcome at the newly formed C2 center. This substrate-controlled diastereoselectivity arises from minimizing steric interactions in the transition state of the ring-closing reaction. Cascade reactions, such as double Michael additions, can also be employed to synthesize highly functionalized cyclic systems with excellent diastereoselectivity. beilstein-journals.org
The choice of reagents and reaction conditions, including solvent and temperature, can significantly influence the diastereomeric ratio (d.r.) of the product. The goal is to maximize the formation of the desired diastereomer.
Resolution of Dioxolane Diastereomers and Enantiomers
When a synthesis does not produce a single stereoisomer, separation techniques are required to isolate the desired compound in its pure form. This process is known as resolution.
Resolution of Diastereomers: Diastereomers have different physical properties (e.g., boiling point, melting point, solubility). This difference allows for their separation by standard laboratory techniques such as fractional crystallization or column chromatography. For example, diastereomeric mixtures of dioxolanones have been successfully separated by flash column chromatography. mdpi.com
Resolution of Enantiomers: Enantiomers have identical physical properties in an achiral environment, making their separation more challenging. The most common methods for resolving enantiomers include:
Chiral Auxiliary Approach: The racemic mixture is reacted with a single enantiomer of a chiral auxiliary to form a mixture of diastereomers. These diastereomers are then separated, and the chiral auxiliary is subsequently cleaved to yield the separated enantiomers. Chiral auxiliaries like protected glycerol (B35011) or threitol derivatives have been used for this purpose in the synthesis of other heterocyclic compounds. nih.gov
Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. This method was successfully used to resolve enantiomers of 1,4-dihydropyridine (B1200194) derivatives that incorporated a chiral dioxolane moiety. nih.gov
Kinetic Resolution: In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst than the other. This results in the enrichment of the unreacted starting material in one enantiomer and the formation of a product enriched in the other.
These stereochemical control and separation strategies are fundamental to accessing stereoisomerically pure this compound for further study and application.
Environmental Fate and Degradation Pathways of 1,3 Dioxolane Compounds
Mechanisms of Abiotic Degradation (e.g., Hydrolysis, Oxidation)
Abiotic degradation processes, which are non-biological, play a significant role in the environmental transformation of 1,3-dioxolane (B20135) compounds. The primary mechanisms are hydrolysis and oxidation.
Hydrolysis: The most significant abiotic degradation pathway for 1,3-dioxolanes is acid-catalyzed hydrolysis. organic-chemistry.orgwikipedia.org As cyclic acetals, they are generally stable in neutral or basic conditions but will break down in the presence of acid. organic-chemistry.org The reaction involves the cleavage of the C-O bonds within the dioxolane ring, reverting the compound back to its constituent aldehyde or ketone and diol. The rate of this hydrolysis can be influenced by the substituents on the dioxolane ring. semanticscholar.org
For 2-Hexyl-4-phenyl-1,3-dioxolane, hydrolysis would break the acetal (B89532) linkage, yielding heptanal (B48729) and 1-phenyl-1,2-ethanediol (B126754). This reaction is depicted below:
C₁₅H₂₂O₂ (this compound) + H₂O --(H⁺)--> C₇H₁₄O (Heptanal) + C₈H₁₀O₂ (1-phenyl-1,2-ethanediol)
Oxidation: 1,3-Dioxolane compounds can be degraded through oxidation, although they are generally resistant to mild oxidizing agents. organic-chemistry.org More potent oxidation, particularly through advanced oxidation processes (AOPs), is effective for their degradation in water treatment scenarios. AOPs generate highly reactive hydroxyl radicals (•OH) that can attack the dioxolane ring, leading to its cleavage and mineralization. epa.gov Strong chemical oxidants may also cleave the acetal group. organic-chemistry.org The phenyl group on this compound could also be a target for oxidative degradation.
Characterization of Degradation Intermediates and Byproducts
The intermediates and byproducts formed during the degradation of this compound depend on the degradation pathway.
Hydrolysis Byproducts: As established, the direct and predictable byproducts of hydrolysis are the parent carbonyl compound and diol. For this compound, these are heptanal and 1-phenyl-1,2-ethanediol . These products themselves will then undergo further environmental degradation.
Oxidation Intermediates: The oxidative degradation of the 1,3-dioxolane ring is more complex and can result in a variety of intermediates. Studies on related compounds like 1,4-dioxane show that ring cleavage can lead to the formation of compounds such as ethylene (B1197577) glycol, and subsequently, glycolic acid and oxalic acid before eventual mineralization to CO₂ and water. While the specific pathway for this compound is not documented, a similar breakdown of the dioxolane ring structure is plausible, leading to various smaller oxygenated organic acids and alcohols. The hexyl and phenyl side chains would also be subject to oxidation, leading to a complex mixture of intermediates.
Treatability Studies and Removal Strategies for Dioxolane Pollutants
Dioxolane compounds have been identified as contaminants in water sources, often associated with industrial discharges. nih.gov Their physical properties, such as miscibility in water, make them persistent and difficult to remove with some conventional treatment methods. epa.govitrcweb.org
Advanced Oxidation Processes (AOPs): AOPs are considered the most proven and effective technology for treating water contaminated with dioxolane and dioxane compounds. epa.gov Processes like ozonation (O₃) and O₃ combined with hydrogen peroxide (H₂O₂), generate hydroxyl radicals that effectively degrade these contaminants. Studies have shown that AOPs can achieve high removal efficiencies for various dioxanes and dioxolanes. nih.gov
Adsorption: The effectiveness of adsorption onto activated carbon can be variable. While powdered activated carbon (PAC) has shown high removal rates for some taste-and-odor-causing compounds, its effectiveness for certain dioxolanes can be limited. researchgate.net
Membrane Filtration: Advanced water treatment methods such as reverse osmosis (RO) have demonstrated high efficiency in removing dioxolane compounds. Studies on drinking water treatment plants have shown that an advanced treatment line including ultrafiltration followed by reverse osmosis can remove alkyl-1,3-dioxolanes with very high efficiency. nih.gov
Below is a data table summarizing the removal efficiency of various treatment processes for dioxanes and dioxolanes based on a study of a drinking water treatment plant. nih.gov
| Treatment Process | Compound Class | Removal Efficiency (%) |
|---|---|---|
| Ozonation + Granular Activated Carbon | Alkyl Dioxanes/Dioxolanes | 25 - 50% |
| Ultrafiltration + Reverse Osmosis | Alkyl Dioxanes/Dioxolanes | 97 - 100% |
| Ozonation + Granular Activated Carbon | 1,4-Dioxane | -12 ± 50% (desorption observed) |
| Ultrafiltration + Reverse Osmosis | 1,4-Dioxane | 80 ± 6% |
Biodegradation: While this article focuses on abiotic degradation, it is worth noting that biodegradation is a key destructive process for some dioxanes in the subsurface. itrcweb.org Aerobic metabolic and cometabolic pathways can break down these compounds, though the presence of co-contaminants like chlorinated solvents can inhibit the process. itrcweb.org
Emerging Research Directions and Future Perspectives in Dioxolane Chemistry
Development of Sustainable Synthesis Routes
The push towards green chemistry has significantly influenced the synthesis of 1,3-dioxolanes, with a focus on renewable feedstocks, energy efficiency, and waste reduction. rsc.org Traditional methods often rely on petroleum-based starting materials and harsh acid catalysts. Modern research, however, is exploring more sustainable pathways.
A key development is the use of bio-based platform chemicals. Glycerol (B35011), a major byproduct of biodiesel production, has emerged as a valuable and renewable starting material for producing high-value dioxolane derivatives like solketal. researchgate.netresearchgate.net The acetalization of glycerol with various aldehydes and ketones is a prime example of valorizing this bio-waste stream. researchgate.netresearchgate.net Furthermore, researchers are investigating the use of other renewable resources, such as lactic acid and formaldehyde, to create novel bio-based dioxolane compounds that can serve as green solvents. rsc.orgrsc.org
Another significant trend is the integration of biocatalysis and chemocatalysis. Chemoenzymatic cascades, where enzymatic reactions are combined with chemical catalysis, offer highly stereoselective routes to chiral dioxolanes. nih.govd-nb.info These processes can be conducted in environmentally benign solvents, such as cyclopentyl methyl ether (CPME), which itself can be derived from renewable sources. nih.govd-nb.info The use of carbon dioxide (CO₂) as a C1 source for forming the acetal (B89532) bridge represents a particularly innovative and sustainable approach, contributing to carbon capture and utilization strategies. nih.govd-nb.info
| Synthesis Strategy | Precursors | Catalyst/Method | Target Dioxolane Example | Key Advantage |
| Glycerol Valorization | Glycerol, Furfural | Cationic oxorhenium(V) oxazoline (B21484) complex | Dioxolane/Dioxane fuel additives | Utilizes biorenewable feedstocks under solvent-free conditions. researchgate.net |
| Chemoenzymatic Cascade | Aliphatic aldehydes, Formic acid/CO₂ | Biocatalyst (e.g., PfBAL) + Ruthenium catalyst | (4S,5S)-dipropyl-1,3-dioxolane | High stereoselectivity and use of CO₂ as a C1 source. nih.govd-nb.info |
| Bio-based Solvents | Lactic acid, Formaldehyde | p-Toluenesulfonic acid | 5-methyl-1,3-dioxolan-4-one | Creates green, polar aprotic solvents from renewable precursors. rsc.orgrsc.org |
| Solvent-Free Acetalization | Glycerol, Acetone | Amberlyst-35 (ion-exchange resin) | Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) | Reduces waste and simplifies purification. researchgate.net |
Innovations in Catalytic Applications for Dioxolane Transformations
Catalysis is at the heart of modern dioxolane chemistry, enabling efficient synthesis and novel transformations. Research is focused on developing more active, selective, and reusable catalysts.
Heterogeneous catalysts are gaining traction over traditional homogeneous acid catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid) due to their ease of separation and recyclability. Solid acid catalysts like Montmorillonite K10 clay, zeolites, and phosphomolybdic acid have proven effective for the synthesis of various 1,3-dioxolanes, including those derived from salicylaldehyde (B1680747). nih.govacs.org These catalysts often provide high yields and can be used in solvent-free conditions, further enhancing the sustainability of the process. researchgate.net
| Catalyst Type | Reaction | Dioxolane Example | Key Innovation |
| Montmorillonite K10 | Acetalization of salicylaldehyde with diols | 2-(Salicyl) substituted 1,3-dioxolanes | Effective and reusable solid acid catalyst. nih.gov |
| Ruthenium molecular catalyst | Acetal formation from diols and formic acid/CO₂ | 4,5-dipropyl-1,3-dioxolane | Enables use of CO₂ as a C1 source in chemoenzymatic cascades. nih.govd-nb.info |
| Cationic oxorhenium(V) complex | Condensation of diols and aldehydes | Glycerol-furfural acetals | High efficiency under solvent-free, mild conditions. researchgate.net |
| Phosphomolybdic acid | Ketalization of glycerol | Solketal and other 1,3-dioxolane-4-methanol (B150769) derivatives | High regioselectivity for the five-membered ring product. acs.org |
| Zirconium tetrachloride (ZrCl₄) | Acetalization of carbonyl compounds | General 1,3-dioxanes/dioxolanes | Highly efficient and chemoselective Lewis acid catalyst. organic-chemistry.org |
Advanced Analytical Techniques for Dioxolane Characterization
The precise characterization of dioxolane structures, including their stereochemistry and purity, is crucial for their application. Modern analytical chemistry offers a powerful toolkit for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy remains a fundamental tool. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing for the unambiguous assignment of protons and carbons in the dioxolane ring and its substituents. mdpi.comnih.gov For chiral dioxolanes, chiral High-Performance Liquid Chromatography (HPLC) is essential to determine enantiomeric purity (ee), often showing a single peak for highly enantiopure compounds. nih.gov
Mass Spectrometry (MS) is used to confirm the molecular weight of synthesized compounds. nih.govmdpi.com For more complex reaction mixtures, such as those from polymerization reactions, advanced techniques are required. Gel Permeation Chromatography (GPC) is used to analyze the molecular weight distribution of polymers, while Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) provides detailed characterization of polymer chains, including the identification of cyclic structures that can form during cationic ring-opening polymerization of 1,3-dioxolane (B20135). rsc.org The combination of these techniques provides a comprehensive understanding of the products and reaction mechanisms. rsc.orgnumberanalytics.com
| Analytical Technique | Purpose | Application Example |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation. | Characterizing newly synthesized heterocyclic compounds, including dioxolanes. mdpi.comnih.gov |
| Mass Spectrometry (MS) | Determination of molecular weight. | Confirming the mass of novel 1,3-dioxolane derivatives. nih.gov |
| Chiral HPLC | Measurement of enantiomeric excess (% ee). | Confirming the high enantiopurity of chiral 1,3-dioxolanes synthesized via stereoselective methods. nih.gov |
| FT-IR Spectroscopy | Identification of functional groups. | Confirming the presence of characteristic bonds in the synthesized molecules. mdpi.com |
| MALDI-TOF MS & GPC | Analysis of polymers. | Characterizing linear and cyclic structures in the polymerization of 1,3-dioxolane. rsc.org |
| X-Ray Crystallography | Absolute structure determination. | Determining the three-dimensional structure of crystalline heterocyclic compounds. numberanalytics.com |
Exploration of Novel Reactivity and Transformative Chemistry of Dioxolanes
Beyond their role as protecting groups, dioxolanes are versatile intermediates in organic synthesis, and research continues to uncover their novel reactivity.
One area of active investigation is the cationic ring-opening polymerization (CROP) of 1,3-dioxolane to produce polyacetals. rsc.org Understanding and controlling this process, particularly the formation of undesired cyclic byproducts, is key to producing materials with desired properties. rsc.org
Dioxolanes are also being used as precursors for more complex heterocyclic systems. A notable example is the transformation of a dioxolane into a bridged acetal, which then undergoes an acid-catalyzed rearrangement to form 1,7-dioxaspiro[5.5]undecane spiroketals. nih.gov This strategy provides a novel and rapid route to complex spiroketal systems, which are common motifs in natural products. nih.gov
The reactivity of the dioxolane ring itself is also being exploited. The hydrolysis of the acetal linkage is a classic deprotection strategy, but new reagents are being developed for milder and more selective cleavage. For instance, NaBArF₄ has been shown to deprotect 2-phenyl-1,3-dioxolane (B1584986) to benzaldehyde (B42025) under very mild conditions (in water at 30 °C). wikipedia.org Furthermore, the oxidation of cyclic acetals using reagents like m-chloroperoxybenzoic acid (MCPBA) can yield hydroxy alkyl esters, demonstrating another pathway for functional group transformation. organic-chemistry.org
| Reaction Type | Transformation | Resulting Structure/Product | Significance |
| Cationic Ring-Opening Polymerization | Polymerization of the 1,3-dioxolane monomer. | Poly(1,3-dioxolane) (linear and cyclic) | Synthesis of polyacetal materials. rsc.org |
| Ring-Closing Metathesis & Rearrangement | Conversion of a dioxolane-derived bicyclic acetal. | 1,7-Dioxaspiro[5.5]undecane systems | Novel route to complex spiroketals found in natural products. nih.gov |
| Acid-Catalyzed Hydrolysis | Cleavage of the acetal bond. | Aldehyde/Ketone and Diol | Classic deprotection strategy, with ongoing development of milder reagents. wikipedia.orgacs.org |
| Oxidation | Oxidation of the cyclic acetal ring. | Hydroxy alkyl esters | A method for functional group interconversion. organic-chemistry.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
